molecular formula C21H14N6O4S B11987937 5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate

5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate

Cat. No.: B11987937
M. Wt: 446.4 g/mol
InChI Key: OSUVKSBTSHAUBG-LKUDQCMESA-N
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Description

5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and a hydrazonothioate group

Preparation Methods

The synthesis of 5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyridine and hydrazonothioate groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or hydrogen gas.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature ranges from -78°C to 150°C and solvents like dichloromethane, ethanol, and dimethylformamide.

    Major Products: The major products formed depend on the specific reaction and conditions used, often resulting in derivatives with modified functional groups or ring structures.

Scientific Research Applications

5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL (1E)-N-(4-nitrophenyl)-2-oxo-2-phenylethanehydrazonothioate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2-(4-nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole: Shares the pyridine and nitrophenyl groups but differs in the core ring structure.

    1H-pyrrolo[2,3-b]pyridine derivatives: Known for their biological activity, particularly as fibroblast growth factor receptor inhibitors.

Properties

Molecular Formula

C21H14N6O4S

Molecular Weight

446.4 g/mol

IUPAC Name

(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl) (1E)-N-(4-nitroanilino)-2-oxo-2-phenylethanimidothioate

InChI

InChI=1S/C21H14N6O4S/c28-18(14-4-2-1-3-5-14)20(25-23-16-6-8-17(9-7-16)27(29)30)32-21-26-24-19(31-21)15-10-12-22-13-11-15/h1-13,23H/b25-20+

InChI Key

OSUVKSBTSHAUBG-LKUDQCMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/SC3=NN=C(O3)C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC=NC=C4

Origin of Product

United States

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